molecular formula C12H14ClNOS B5728114 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide

2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide

Cat. No. B5728114
M. Wt: 255.76 g/mol
InChI Key: XWCFCRKQJMSKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide, also known as CCT251545, is a small molecule inhibitor of the protein kinase PAK4. PAK4 is a member of the P21-activated kinase (PAK) family, which plays an important role in cell signaling, cytoskeletal dynamics, and cell motility. PAK4 has been implicated in the progression of several types of cancer, including breast, lung, and pancreatic cancer, making it an attractive target for cancer therapy.

Mechanism of Action

2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide works by inhibiting the activity of PAK4, which is involved in the regulation of several cellular processes, including cell proliferation, migration, and invasion. PAK4 has been shown to be overexpressed in several types of cancer, and its inhibition has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the phosphorylation of several downstream targets of PAK4, including LIMK1 and cofilin, which are involved in cytoskeletal dynamics and cell motility. Inhibition of PAK4 by this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide is that it is a small molecule inhibitor, which makes it easier to administer in vitro and in vivo. However, one limitation is that it may have off-target effects on other kinases, which could complicate interpretation of experimental results.

Future Directions

Future research on 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a cancer therapy. Additionally, studies could investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, research could explore the role of PAK4 in other cellular processes and diseases beyond cancer, which could expand the potential applications of this compound.

Synthesis Methods

The synthesis of 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide has been described in a patent application filed by GlaxoSmithKline. The synthesis involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea, which is then reacted with cyclopropylamine and acetic anhydride to yield this compound.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide has been the subject of several scientific studies investigating its potential as a cancer therapy. In vitro studies have shown that this compound inhibits the growth and migration of cancer cells, including breast cancer cells and pancreatic cancer cells. In vivo studies using mouse models of breast cancer have demonstrated that this compound can inhibit tumor growth and metastasis.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c13-11-4-2-1-3-9(11)7-16-8-12(15)14-10-5-6-10/h1-4,10H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCFCRKQJMSKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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